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Compound of Interest

Compound Name: NH-bis-PEG2

Cat. No.: B1678666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NH-bis-PEG2-OH is a versatile, branched polyethylene glycol (PEG) linker designed for

bioconjugation applications.[1][2] Its unique structure, featuring a central secondary amine and

two terminal primary hydroxyl groups, allows for a modular and controlled approach to linking

molecules. The central amine can react with electrophiles such as carboxylic acids or activated

NHS esters, while the two hydroxyl groups can be further functionalized for subsequent

conjugation, enabling the creation of complex bioconjugates like antibody-drug conjugates

(ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The PEG spacers enhance the

solubility and bioavailability of the resulting conjugate. This document provides detailed

protocols for the use of NH-bis-PEG2-OH in a typical bioconjugation workflow, methods for the

activation of its terminal hydroxyl groups, and strategies for the characterization of the final

conjugate.

Chemical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1678666?utm_src=pdf-interest
https://www.benchchem.com/product/b1678666?utm_src=pdf-body
https://www.medkoo.com/products/28364
https://www.cd-bioparticles.net/p/4431/nh-bispeg2-oh
https://www.medkoo.com/products/28364
https://www.cd-bioparticles.net/p/4431/nh-bispeg2-oh
https://www.benchchem.com/product/b1678666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name
3,6,12,15-tetraoxa-9-

azaheptadecane-1,17-diol
[1]

CAS Number 25743-12-8 [1][3]

Molecular Formula C12H27NO6 [1][3]

Molecular Weight 281.35 g/mol [1]

Purity >96% [3]

Appearance Solid powder [1]

Solubility
Soluble in water and most

organic solvents

Storage

Short term (days to weeks) at

0-4°C; Long term (months to

years) at -20°C. Store in a dry,

dark place.

[1]

Bioconjugation Strategy Overview
The use of NH-bis-PEG2-OH in bioconjugation typically follows a multi-step process. First, the

central secondary amine is reacted with a molecule of interest containing a compatible

functional group (e.g., a carboxylic acid or NHS ester). Following this initial conjugation, the two

terminal hydroxyl groups are activated to enable reaction with a second molecule. This

sequential approach allows for the controlled assembly of complex bioconjugates.
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Step 1: First Conjugation

Step 2: Activation of Hydroxyls

Step 3: Second Conjugation
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General workflow for bioconjugation using NH-bis-PEG2-OH.
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Protocol 1: Conjugation to the Central Amine via NHS
Ester Chemistry
This protocol describes the reaction of the central amine of NH-bis-PEG2-OH with an N-

hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

NH-bis-PEG2-OH

NHS ester-activated molecule of interest

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Phosphate-Buffered Saline (PBS), pH 7.4

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Purification supplies (e.g., size-exclusion chromatography columns or dialysis cassettes)

Procedure:

Preparation of Reagents:

Equilibrate all reagents to room temperature before use.

Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMF or

DMSO.

Prepare a stock solution of NH-bis-PEG2-OH in PBS or a suitable buffer.

Conjugation Reaction:

Dissolve the NHS ester-activated molecule in the chosen reaction buffer (e.g., PBS at pH

7.2-8.0).
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Add a 1.5 to 3-fold molar excess of NH-bis-PEG2-OH to the protein solution.

If the NHS ester is dissolved in an organic solvent, add it to the protein solution while

gently vortexing. The final concentration of the organic solvent should be kept below 10%

to avoid denaturation of the protein.

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C

with gentle stirring.

Quenching the Reaction:

Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to stop the

reaction by consuming unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess, unreacted NH-bis-PEG2-OH and byproducts by size-exclusion

chromatography, dialysis, or other appropriate purification methods.

Typical Reaction Parameters:

Parameter Recommended Range Notes

pH 7.2 - 8.5
Higher pH increases the rate of

hydrolysis of the NHS ester.

Molar Ratio (Linker:Molecule) 1.5:1 to 5:1

Optimization is required

depending on the number of

available amines.

Reaction Time 1 - 4 hours
Monitor reaction progress by

LC-MS or SDS-PAGE.

Temperature 4°C to Room Temperature
Lower temperatures can

minimize side reactions.
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The terminal hydroxyl groups of the PEG linker are relatively unreactive and require activation

for subsequent conjugation. Tosylation and mesylation are common methods to convert the

hydroxyls into good leaving groups for nucleophilic substitution.

A. Tosylation of Terminal Hydroxyls

Materials:

Intermediate conjugate from Protocol 1

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (TEA) or Pyridine

p-Toluenesulfonyl chloride (TsCl)

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Dissolve the intermediate conjugate in anhydrous DCM or THF.

Add a 2 to 5-fold molar excess of TEA or pyridine per hydroxyl group.

Cool the solution to 0°C in an ice bath.

Slowly add a 1.5 to 3-fold molar excess of TsCl per hydroxyl group.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by TLC or LC-MS.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure to obtain the tosylated conjugate.
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Materials:

Intermediate conjugate from Protocol 1

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (TEA)

Methanesulfonyl chloride (MsCl)

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Dissolve the intermediate conjugate in anhydrous DCM or THF.

Add a 2 to 5-fold molar excess of TEA per hydroxyl group.

Cool the solution to 0°C in an ice bath.

Slowly add a 1.5 to 3-fold molar excess of MsCl per hydroxyl group.[4]

Stir the reaction at 0°C for 1-2 hours and then at room temperature for 4-16 hours.

Monitor the reaction by TLC or LC-MS.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure to obtain the mesylated conjugate.[4]

Expected Yields for Hydroxyl Activation (based on similar PEG linkers):

Activation Method Typical Yield Reference

Tosylation 70-95% [5]

Mesylation >95% [4]
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Protocol 3: Conjugation to Activated Hydroxyl Groups
This protocol describes the reaction of the activated (tosylated or mesylated) conjugate with a

nucleophilic molecule (e.g., containing a primary amine or thiol).

Materials:

Activated conjugate from Protocol 2

Molecule of interest with a nucleophilic group (e.g., amine, thiol)

Anhydrous DMF or DMSO

A suitable base (e.g., DIPEA for amines)

Procedure:

Dissolve the activated conjugate in anhydrous DMF or DMSO.

In a separate vial, dissolve the nucleophilic molecule of interest in the same solvent. If the

nucleophile is an amine, add 2-3 equivalents of a non-nucleophilic base like DIPEA.

Add the solution of the nucleophilic molecule to the activated conjugate solution.

Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 12-

48 hours. The reaction conditions will depend on the nucleophilicity of the second molecule.

Monitor the reaction progress by LC-MS.

Upon completion, purify the final bioconjugate using an appropriate method such as

preparative HPLC, size-exclusion chromatography, or dialysis.
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Activation and subsequent conjugation of terminal hydroxyl groups.

Characterization of Bioconjugates
The successful synthesis of the bioconjugate should be confirmed by appropriate analytical

techniques.

Quantitative Analysis of Conjugation Efficiency:
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Method Principle Advantages Disadvantages

UV-Vis Spectroscopy

Measures absorbance

at two wavelengths

(one for the protein,

one for the conjugated

molecule) to

determine the degree

of labeling.[6]

Simple, rapid, and

uses readily available

equipment.[6]

Requires a distinct

absorbance peak for

the conjugated

molecule and

accurate extinction

coefficients.[6]

Mass Spectrometry

(MS)

Determines the

molecular weight of

the conjugate,

allowing for the

calculation of the

number of attached

linkers and molecules.

[7][8]

Highly accurate and

provides detailed

structural information.

[7][8]

Can be complex for

heterogeneous

mixtures and requires

specialized

equipment.

HPLC (SEC, RP)

Separates the

conjugate from

unreacted

components, allowing

for quantification of

the product.[9][10][11]

Can determine purity

and quantify different

species in the mixture.

[9][10][11]

May require method

development and

optimization for each

conjugate.

Gel Electrophoresis

(SDS-PAGE)

Separates proteins

based on size,

showing a shift in

molecular weight upon

conjugation.[8]

Simple and widely

available for

qualitative

assessment.

Provides a rough

estimate of

conjugation and is not

highly quantitative.[8]

Applications
The unique trifunctional nature of NH-bis-PEG2-OH makes it a valuable tool in the

development of complex therapeutic and diagnostic agents.

Antibody-Drug Conjugates (ADCs): The central amine can be conjugated to an antibody, and

the two terminal hydroxyls can be functionalized to attach two drug molecules, potentially
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increasing the drug-to-antibody ratio (DAR).

PROTACs: The linker can be used to connect a ligand for a target protein to a ligand for an

E3 ubiquitin ligase, facilitating the degradation of the target protein.[12]

Branched Peptide Structures: It can serve as a scaffold for the synthesis of branched

peptides with unique properties.

Surface Functionalization: The linker can be used to modify surfaces to introduce multiple

reactive groups for the immobilization of biomolecules.

Safety and Handling
For research use only. Not for human or veterinary use.[1] It is recommended to handle NH-
bis-PEG2-OH in a well-ventilated area and to wear appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to

the Safety Data Sheet (SDS).[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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